6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and two methyl groups at the 1 and 4 positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 1,2-diketone.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoxaline ring.
Chlorination: The resulting quinoxaline intermediate is then chlorinated at the 6 and 7 positions using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the chlorinated quinoxaline is methylated at the 1 and 4 positions using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
Scientific Research Applications
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethylquinoxaline-2,3-dione: Lacks the chlorine atoms at the 6 and 7 positions.
Quinoxaline-2,3-dione: Lacks both the chlorine atoms and the methyl groups.
Uniqueness
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
91687-39-7 |
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Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3 |
InChI Key |
CSGABAPGTUGRHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl |
Origin of Product |
United States |
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